4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine
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Overview
Description
4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine is a chemical compound with the molecular formula C8H9N3O. It has an average mass of 163.177 Da and a mono-isotopic mass of 163.074554 Da .
Synthesis Analysis
The synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine involves a series of N1-alkyl, N1-acyl, and N1-sulfonyl derivatives . The compound undergoes regioselective alkylation and sulfonylation under basic reaction conditions to give a series of N1-substituted products .Molecular Structure Analysis
The electronic structure and prototropic tautomerism of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine were studied theoretically using the B3LYP/6-31G* and ωB97X-D/6-31G* density functional methods and SM8 (H2O, DMF) solvation models .Chemical Reactions Analysis
The chemical reactivity of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine has been explored, revealing that acetylation and benzoylation take place exclusively at the N1 nitrogen atom .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 338.6±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C. It also has an enthalpy of vaporization of 58.2±3.0 kJ/mol and a flash point of 158.6±26.5 °C .Scientific Research Applications
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, like pyridine derivatives, play a crucial role in medicinal chemistry, serving as the backbone for developing a wide range of therapeutic agents. These compounds are key in the synthesis of novel Central Nervous System (CNS) acting drugs, showcasing their potential to treat various CNS disorders, which could include depression, euphoria, and convulsions. The diversity of functional chemical groups in heterocyclic compounds underlines their importance in drug development, indicating a broad spectrum of pharmacological activities (Saganuwan, 2017).
Catalysis and Organic Synthesis
Heterocyclic N-oxide molecules, derived from pyridine and similar structures, exhibit remarkable functionalities in organic synthesis and catalysis. Their role is pivotal in forming metal complexes, designing catalysts for asymmetric synthesis, and developing medicinal applications, such as anticancer, antibacterial, and anti-inflammatory activities. This versatility underlines the potential of heterocyclic compounds in advancing the fields of organic chemistry and drug development (Li et al., 2019).
Analytical Chemistry and Environmental Monitoring
In analytical chemistry, heterocyclic compounds are utilized as chemosensors, owing to their high affinity for various ions and neutral species. Pyridine derivatives, for instance, have been explored for their chemosensing capabilities, detecting different species in environmental, agricultural, and biological samples. This application is critical for monitoring pollutants and ensuring food safety, showcasing the environmental and health relevance of heterocyclic compounds in scientific research (Abu-Taweel et al., 2022).
Future Directions
The compound has been used as a substrate for the fluorogenic tandem Mannich-electrophilic amination reaction with formaldehyde and secondary amines, which give rise to the formation of a new class of photostable fluorescent dyes . This suggests potential future directions in the development of new fluorescent dyes.
properties
IUPAC Name |
4,6-dimethyl-[1,2]oxazolo[3,4-b]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-4-3-5(2)10-8-6(4)7(9)12-11-8/h3H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXFBGGMXCHKTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NOC(=C12)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428887 |
Source
|
Record name | 4,6-Dimethyl[1,2]oxazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine | |
CAS RN |
670246-33-0 |
Source
|
Record name | 4,6-Dimethyl[1,2]oxazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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